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Compound of Interest

Compound Name: 2-Amino-5-(trifluoromethyl)phenol

Cat. No.: B1590969 Get Quote

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-
(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block
2-Amino-5-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest

in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its

structure is characterized by a phenol ring substituted with an amino group, a hydroxyl group,

and a trifluoromethyl group. This unique combination of functional groups imparts a distinct

reactivity profile and makes it a valuable intermediate for the synthesis of more complex

molecules.[1] The presence of the trifluoromethyl (-CF3) moiety is particularly noteworthy, as

this group is widely employed in drug design to enhance crucial properties such as metabolic

stability, lipophilicity, and binding affinity to biological targets.[2][3][4] This guide provides a

comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, and

applications of this important chemical intermediate.

Molecular and Physicochemical Properties
The fundamental properties of 2-Amino-5-(trifluoromethyl)phenol are summarized below.

This data is essential for its identification, handling, and use in quantitative experimental

setups.
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Property Value Source(s)

CAS Number 454-82-0 [1][5][6]

Molecular Formula C₇H₆F₃NO [1][5][6]

Molecular Weight 177.12 g/mol [1][5]

IUPAC Name
2-amino-5-

(trifluoromethyl)phenol
[5]

Synonyms

2-Hydroxy-4-

(trifluoromethyl)aniline, 4-

Amino-3-

hydroxybenzotrifluoride

[5]

Boiling Point 233.8°C (at 760 mmHg) [1]

Density 1.432 g/cm³ [1]

SMILES
C1=CC(=C(C=C1C(F)

(F)F)O)N
[5]

InChIKey
ILZRAAUVZAXXKZ-

UHFFFAOYSA-N
[5]

graph "chemical_structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

N [label="NH₂", fontcolor="#34A853"];
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O [label="OH", fontcolor="#EA4335"];

CF3 [label="CF₃", fontcolor="#4285F4"];

// Position nodes to form the benzene ring

C1 [pos="0,1.2!"];

C2 [pos="-1.04,0.6!"];

C3 [pos="-1.04,-0.6!"];

C4 [pos="0,-1.2!"];

C5 [pos="1.04,-0.6!"];

C6 [pos="1.04,0.6!"];

// Position functional groups

N [pos="2.08,1.2!"];

O [pos="-2.08,1.2!"];

CF3 [pos="0,-2.4!"];

// Draw bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Double bonds (approximated with labels for simplicity in neato)

lab1 [label="=", pos="-0.52,0.9!"];

lab2 [label="=", pos="-1.04,0!"];

lab3 [label="=", pos="0.52,-0.9!"];

lab4 [label="=", pos="1.04,0!"];
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// Bonds to functional groups

C1 -- O;

C6 -- N;

C4 -- CF3;

}

Caption: 2D Structure of 2-Amino-5-(trifluoromethyl)phenol.

Spectroscopic Profile for Structural Elucidation
Accurate characterization is critical. The following sections describe the expected

spectroscopic signatures for this molecule, which are essential for confirming its identity and

purity after synthesis or before use.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for unambiguous structure determination.[7]

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the

amine (NH₂) protons, and the hydroxyl (OH) proton. The aromatic region will display a

complex splitting pattern due to the substitution. The electron-donating effects of the -NH₂

and -OH groups and the electron-withdrawing effect of the -CF₃ group will cause the

aromatic protons to have characteristic chemical shifts. The amine and hydroxyl proton

signals can be broad and their positions may vary depending on the solvent and

concentration.[8]

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each

carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as

a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic

carbons are significantly influenced by the attached functional groups.[8]

¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single, sharp singlet is

expected for the -CF₃ group, as all three fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

vibrational frequencies.[9]
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O-H and N-H Stretching: Broad and intense absorption bands are expected in the region of

3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[9] The presence of

two peaks in this region could suggest a primary amine.[10]

C-F Stretching: Strong, sharp absorption bands are characteristic of the C-F bonds in the

trifluoromethyl group, typically appearing in the 1100-1350 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak bands will appear in the 1450-1600 cm⁻¹ range,

confirming the presence of the benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.[9]

Molecular Ion Peak ([M]⁺): In Electron Ionization (EI-MS), the molecular ion peak would be

observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the

molecule (~177.1).

Fragmentation: Common fragmentation patterns would involve the loss of small, stable

molecules or radicals. The stability of the aromatic ring means that fragmentation will likely

be dominated by the substituents.

Synthesis and Chemical Reactivity
Plausible Synthetic Routes
While multiple synthetic strategies can be envisioned, two common approaches in industrial

and laboratory settings for analogous compounds include:

Reduction of a Nitro Precursor: A widely used method for preparing aromatic amines is the

reduction of the corresponding nitro compound.[11] This would involve the synthesis of 2-

nitro-5-(trifluoromethyl)phenol, followed by its reduction using standard methods such as

catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl).

Hydroxide Fusion of a Sulfonic Acid: Based on established industrial processes for

aminophenols, a plausible route involves the high-temperature reaction of an alkali metal salt

of an aminosulfonic acid with an alkali hydroxide.[11] This would start from 2-amino-5-
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(trifluoromethyl)benzenesulfonic acid and proceed via a nucleophilic aromatic substitution

mechanism.

Core Reactivity Principles
The reactivity of 2-Amino-5-(trifluoromethyl)phenol is governed by the interplay of its three

functional groups on the aromatic ring.

Electrophilic Aromatic Substitution: The amino (-NH₂) and hydroxyl (-OH) groups are potent

activating, ortho-, para-directing groups.[12][13] This means the benzene ring is highly

susceptible to electrophilic attack (e.g., halogenation, nitration) at the positions ortho and

para to these groups. The positions C4 and C6 (relative to the -OH group) are the most

activated sites.

Influence of the -CF₃ Group: The trifluoromethyl group is strongly electron-withdrawing and

deactivating.[8] This electronic pull increases the acidity of the phenolic proton compared to

phenol itself and decreases the basicity of the amino group compared to aniline.

Reactions of the Functional Groups: The amino group can undergo diazotization, acylation,

and alkylation. The phenolic hydroxyl group can be alkylated to form ethers or acylated to

form esters.

Caption: Logical relationship of functional groups and their influence on reactivity.

Applications in Research and Development
The primary value of 2-Amino-5-(trifluoromethyl)phenol lies in its role as a versatile building

block.[1]

Pharmaceutical Synthesis: It serves as a key intermediate in the production of various Active

Pharmaceutical Ingredients (APIs).[1] The incorporation of the trifluoromethyl group is a

proven strategy in medicinal chemistry to enhance a drug's pharmacokinetic profile, including

its metabolic stability and membrane permeability.[3][4]

Agrochemicals: This compound is a precursor for pesticides and herbicides. The -CF₃ group

often contributes to the enhanced efficacy and stability of these crop protection agents.[1][3]
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Material Science: Due to its unique electronic properties and multiple reactive sites, it is

utilized in the synthesis of novel polymers and specialty chemicals with potential applications

in advanced materials.[1]

Safety and Handling
As a reactive chemical intermediate, proper handling and storage are paramount to ensure

laboratory safety. The information below is a summary and should be supplemented by a full

review of the Safety Data Sheet (SDS).[14]

Hazard Identification:

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

Corrosivity: Causes severe skin burns and eye damage.

Long-term Effects: Suspected of causing genetic defects and may cause damage to

organs through prolonged or repeated exposure.

Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures:

Work in a well-ventilated area, preferably within a chemical fume hood.[14]

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant

gloves, safety goggles with side-shields, and a lab coat.[14]

Avoid the formation and inhalation of dust and aerosols.[14]

Keep away from open flames and hot surfaces, as dust can be flammable.

Storage Conditions:

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

The compound is light-sensitive and should be protected from light.[1]
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For long-term stability, it is recommended to handle and store the compound under an

inert gas atmosphere (e.g., nitrogen or argon).[1]

Conclusion
2-Amino-5-(trifluoromethyl)phenol is a high-value chemical intermediate whose utility is

derived from its unique trifunctional aromatic structure. Its strategic importance in the

pharmaceutical and agrochemical industries is primarily linked to the beneficial properties

imparted by the trifluoromethyl group. A thorough understanding of its physicochemical

properties, spectroscopic signatures, and reactivity is essential for any researcher or scientist

aiming to leverage this versatile building block for the synthesis of novel, high-performance

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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